Rapanone Rapanone Rapanone is a member of dihydroxy-1,4-benzoquinones.
Rapanone is a natural product found in Tapeinosperma pseudojambosa, Embelia schimperi, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 573-40-0
VCID: VC21348095
InChI: InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(22)16(20)14-17(21)19(15)23/h14,20,23H,2-13H2,1H3
SMILES:
Molecular Formula: C19H30O4
Molecular Weight: 322.4 g/mol

Rapanone

CAS No.: 573-40-0

Cat. No.: VC21348095

Molecular Formula: C19H30O4

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Rapanone - 573-40-0

CAS No. 573-40-0
Molecular Formula C19H30O4
Molecular Weight 322.4 g/mol
IUPAC Name 2,5-dihydroxy-3-tridecylcyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(22)16(20)14-17(21)19(15)23/h14,20,23H,2-13H2,1H3
Standard InChI Key AMKNOBHCKRZHIO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O

Natural Sources and Extraction Methods

Plant Sources

Rapanone can be found in several plant species. It has been identified in:

  • White-berried varieties of Ardisia crenata Sims

  • Selected Lysimachia species

These plants have been used in traditional medicine systems across different cultures, which initially prompted scientific investigation into their bioactive constituents.

Extraction and Optimization

Research has focused on optimizing extraction methods to obtain the highest possible yield of rapanone from plant material. A comprehensive study compared three extraction systems:

  • Ultrasound-Assisted Extraction (UAE)

  • Heat Reflux Extraction (HRE)

  • Soxhlet Extraction (SE)

Among these methods, Ultrasound-Assisted Extraction (UAE) demonstrated superior results with an R² value of 0.909, indicating a high correlation between predicted and actual yields . The factors significantly influencing extraction efficiency in this system included both the linear and square effects related to solvent composition and extraction time.

Quantitative Analysis

Quantitative analysis of rapanone is typically performed using High-Performance Liquid Chromatography (HPLC). The standard analytical conditions include:

  • Mobile phase: 0.1% H₃PO₄ and acetonitrile (10:90)

  • Column temperature: 25°C

  • Flow rate: 1 mL/min

  • Detection wavelength: 286 nm

This analytical method allows for precise quantification of rapanone in plant extracts and formulations, essential for both research purposes and potential industrial applications.

Biological Activities

Anti-Cancer Properties

One of the most extensively studied activities of rapanone is its cytotoxic effect against cancer cells. Research has demonstrated that rapanone exhibits significant cytotoxicity against various cancer cell lines, with IC₅₀ values (concentration causing 50% inhibition) ranging from approximately 6 to 12 μg/mL depending on the cell line.

Cytotoxicity Against Cancer Cell Lines

Table 1: IC₅₀ Values of Rapanone Against Various Cancer Cell Lines (24h incubation)

Cancer Cell LineType of CancerIC₅₀ (μg/mL)
PC3Prostate cancer6.50
Du145Prostate cancer7.68
FTC133Thyroid cancer6.01
8505CThyroid cancer7.84
Caco-2Colorectal cancer8.79
HT29 (48h)Colorectal cancer11.67

The data demonstrates that rapanone exhibits potent cytotoxicity across multiple cancer types, with particularly strong activity against prostate and thyroid cancer cell lines .

Comparison with Standard Chemotherapeutic Agents

Notably, rapanone demonstrated superior activity against certain cancer cell lines compared to doxorubicin, a standard chemotherapeutic agent. For instance, doxorubicin showed reduced effectiveness against metastatic grade IV prostate cancer PC3 and thyroid cancer 8505C, with IC₅₀ values greater than 50 and 40 μg/mL, respectively. In contrast, rapanone maintained potent activity against these resistant cell lines with IC₅₀ values of 6.50 and 7.84 μg/mL, respectively .

Selective Cytotoxicity

A critical advantage of rapanone over conventional chemotherapeutics is its selective toxicity toward cancer cells while sparing normal cells. When comparing its effects on cancer cells versus normal cells:

  • At 10 μg/mL concentration, rapanone caused death in 82.33% of Du145 cancer cells but only 9.30% of PNT2 normal prostate cells

  • In comparison, doxorubicin killed both cancer cells and normal cells indiscriminately (88.38% vs. 99.21%)

This selective toxicity profile suggests rapanone could potentially offer therapeutic benefits with fewer side effects compared to conventional chemotherapeutic agents.

BACH1 Inhibition

Recent research has identified rapanone as a potential inhibitor of BACH1 (BTB and CNC homology 1), a transcription factor belonging to the basic region leucine zipper (bZIP) family. BACH1 is involved in various cellular processes including:

  • Oxidative stress response

  • Cell cycle regulation

  • Heme degradation pathway

  • Cancer progression, particularly metastasis

Studies suggest that rapanone may bind to the allosteric region of BACH1, potentially altering the expression of downstream target genes involved in cancer progression, particularly metastasis . This mechanism may explain, at least in part, the anti-cancer effects observed in experimental models.

Anti-Inflammatory Properties

Beyond its anti-cancer effects, rapanone has demonstrated anti-inflammatory properties. Research has shown that it can inhibit both acute and chronic inflammatory responses, suggesting potential applications in inflammatory conditions . This activity broadens the potential therapeutic applications of this natural compound beyond oncology.

Comparison with Embelin

Rapanone has frequently been studied in comparison with its structural homologue, embelin. Both compounds share similar chemical structures but demonstrate different biological activity profiles.

Comparative Cytotoxicity

Table 2: Comparative IC₅₀ Values (μg/mL) of Rapanone and Embelin Against Cancer Cell Lines

Cell LineCancer TypeRapanone IC₅₀Embelin IC₅₀
PC3Prostate6.509.27
Du145Prostate7.68<25
FTC133Thyroid6.01>10
8505CThyroid7.8418.86
HT29Colorectal11.67 (48h)24.70

The comparative data demonstrates that rapanone generally exhibits more potent cytotoxic effects against cancer cell lines than embelin . This suggests that despite their structural similarities, there are important differences in their biological mechanisms of action or cellular target affinities.

Research Applications and Future Perspectives

Current Research Status

Current research on rapanone focuses primarily on:

  • Optimization of extraction methods for scientific and industrial purposes

  • Evaluation of its cytotoxic effects against various cancer cell lines

  • Investigation of its molecular mechanisms, particularly BACH1 inhibition

  • Comparison with structurally similar compounds and conventional chemotherapeutics

Future Research Directions

Several research avenues deserve further exploration:

  • Detailed elucidation of the molecular mechanisms underlying rapanone's anti-cancer effects

  • Investigation of potential synergistic effects with established chemotherapeutic agents

  • Development of semi-synthetic derivatives with enhanced potency or pharmacokinetic properties

  • Clinical studies to evaluate safety and efficacy in human subjects

  • Exploration of other potential therapeutic applications based on its biochemical properties

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator